tert-Butyl 2-formyl-1-methyl-4,6-dihydropyrrolo[3,4-d]imidazole-5(1H)-carboxylate
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Overview
Description
Pyrrolo[3,4-d]imidazole-5(1H)-carboxylic acid, 2-formyl-4,6-dihydro-1-methyl-, 1,1-dimethylethyl ester is a complex organic compound belonging to the class of heterocyclic compounds. This compound features a fused ring system containing both pyrrole and imidazole rings, making it a significant scaffold in medicinal chemistry and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pyrrolo[3,4-d]imidazole-5(1H)-carboxylic acid, 2-formyl-4,6-dihydro-1-methyl-, 1,1-dimethylethyl ester typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction may start with the formation of an intermediate through the condensation of a pyrrole derivative with an imidazole precursor. This intermediate is then subjected to further reactions, such as formylation and esterification, to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and the use of automated reactors can enhance the efficiency of the synthesis process. Additionally, purification methods like recrystallization and chromatography are employed to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
Pyrrolo[3,4-d]imidazole-5(1H)-carboxylic acid, 2-formyl-4,6-dihydro-1-methyl-, 1,1-dimethylethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium on carbon, platinum oxide.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
Pyrrolo[3,4-d]imidazole-5(1H)-carboxylic acid, 2-formyl-4,6-dihydro-1-methyl-, 1,1-dimethylethyl ester has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.
Medicine: It has potential therapeutic applications, including as an inhibitor of specific enzymes involved in disease pathways.
Mechanism of Action
The mechanism of action of Pyrrolo[3,4-d]imidazole-5(1H)-carboxylic acid, 2-formyl-4,6-dihydro-1-methyl-, 1,1-dimethylethyl ester involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to the active site of enzymes, inhibiting their activity and thereby modulating biochemical pathways. This interaction is often mediated through hydrogen bonding, hydrophobic interactions, and van der Waals forces .
Comparison with Similar Compounds
Similar Compounds
Pyrrolo[1,2-a]pyrazine: Another heterocyclic compound with a fused ring system, known for its antimicrobial and antiviral activities.
Pyrrolo[3,4-b]quinoline: A compound with a similar fused ring structure, used in antileishmanial research.
Pyrrolo[1,2-b]triazole: Known for its potential as a necroptosis inhibitor in the treatment of inflammatory diseases.
Uniqueness
Pyrrolo[3,4-d]imidazole-5(1H)-carboxylic acid, 2-formyl-4,6-dihydro-1-methyl-, 1,1-dimethylethyl ester is unique due to its specific ring structure and functional groups, which confer distinct chemical reactivity and biological activity. Its ability to inhibit specific enzymes and its potential therapeutic applications set it apart from other similar compounds .
Properties
Molecular Formula |
C12H17N3O3 |
---|---|
Molecular Weight |
251.28 g/mol |
IUPAC Name |
tert-butyl 2-formyl-3-methyl-4,6-dihydropyrrolo[3,4-d]imidazole-5-carboxylate |
InChI |
InChI=1S/C12H17N3O3/c1-12(2,3)18-11(17)15-5-8-9(6-15)14(4)10(7-16)13-8/h7H,5-6H2,1-4H3 |
InChI Key |
FYKGVXCCXYAWLY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2=C(C1)N(C(=N2)C=O)C |
Origin of Product |
United States |
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